Cinnamyl alcohol
Overview
Description
Cinnamyl alcohol, also known as styryl carbinol, is an organic compound with the chemical formula C₉H₁₀O. It is found naturally in the esterified form in storax, Balsam of Peru, and cinnamon leaves. When pure, it forms white crystalline solids, but it can also appear as a yellow oil when slightly impure. This compound is known for its distinctive sweet, balsamic, hyacinth-like odor and is widely used in perfumery and as a deodorant .
Mechanism of Action
Target of Action
Cinnamyl alcohol is a naturally occurring compound found in several plant-based resources, including cinnamon leaves, Balsam of Peru, hyacinth, and storax . It has been shown to exert anti-inflammatory and anti-microbial activities . The primary targets of this compound are the components of the NLRP3 inflammasome pathway, including apoptosis-associated speck-like protein containing a C-terminal caspase recruitment domain (ASC), NLRP3 itself, and caspase-1 .
Mode of Action
This compound interacts with its targets by modulating the NLRP3 inflammasome pathway . It has been reported that this compound can inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting ATPase activity, disrupting energy metabolism, and preventing biofilm formation .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to suppress the expression of key components of the NLRP3 inflammasome pathway . In addition, it has been shown to inhibit the AMPKα and ERK1/2 signaling pathways . These pathways play significant roles in adipogenesis, inflammation, and microbial activity.
Pharmacokinetics
This compound is sparingly soluble in water at room temperature, but highly soluble in most common organic solvents . It is 66% absorbed through the skin and shown to be rapidly absorbed from the gut . It is metabolized and excreted primarily in the urine and, to a minor extent, in the feces . This compound is hydrolyzed to Cinnamaldehyde .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit lipid accumulation in a concentration-dependent manner and downregulate adipogenesis-related markers . It effectively inhibits the initiation of mitotic clonal expansion (MCE) by arresting the cell cycle in the G0/G1 phase and downregulating the expression of cell cycle markers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of an isopropyl group is important for antibacterial activity . Additionally, the concentration of this compound can affect its anti-adipogenic effects . The action of this compound can also be influenced by the presence of other compounds, as seen in its synergistic effects with nystatin and amoxicillin .
Biochemical Analysis
Biochemical Properties
Cinnamyl alcohol is the substrate for the enzyme this compound dehydrogenase (CAD), which catalyzes the final step in the biosynthesis of monolignols . The CAD enzyme uses this compound to produce cinnamyl aldehydes, which are then polymerized into lignin .
Cellular Effects
The presence of this compound and its conversion into lignin has significant effects on various types of cells and cellular processes. In particular, it influences cell function by contributing to the structural integrity of the cell wall .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the CAD enzyme. CAD catalyzes the conversion of cinnamyl aldehydes to cinnamyl alcohols, which is the last step in the synthesis of monolignols before their polymerization in cell walls .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. For example, the expression of the CAD enzyme, which interacts with this compound, can be induced by various biotic and abiotic stresses .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, which leads to the formation of lignin. It interacts with the CAD enzyme in this pathway .
Subcellular Localization
This compound is likely to be localized in the cytosol where the CAD enzyme is present, as this is where the conversion of cinnamyl aldehydes to cinnamyl alcohols takes place
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamyl alcohol can be synthesized through several methods:
Chemical Synthesis: One common method involves the reduction of cinnamaldehyde using sodium borohydride or catalytic hydrogenation.
Biocatalytic Synthesis: Recent advancements have enabled the biosynthesis of this compound using engineered Escherichia coli strains.
Industrial Production Methods: Industrial production of this compound often involves the chemical reduction of cinnamaldehyde, which is derived from cinnamon bark. The process is scalable and efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Cinnamyl alcohol undergoes various chemical reactions, including:
Reduction: It can be reduced to hydrothis compound using reducing agents such as lithium aluminum hydride.
Substitution: this compound can react with carboxylic acids or their derivatives to form cinnamyl esters, which are used as fragrance components.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Carboxylic acids, acid chlorides.
Major Products:
Oxidation: Cinnamaldehyde.
Reduction: Hydrothis compound.
Substitution: Cinnamyl esters.
Scientific Research Applications
Cinnamyl alcohol has diverse applications in scientific research:
Comparison with Similar Compounds
Cinnamyl alcohol is part of the cinnamyl family of compounds, which includes:
Cinnamic Acid: An aromatic acid used in the synthesis of various organic compounds.
Cinnamaldehyde: An aldehyde with a sweet, spicy aroma, used in flavoring and fragrance industries.
Cinnamyl Acetate: An ester used as a fragrance component.
Uniqueness: this compound is unique due to its dual role as a fragrance component and a versatile chemical intermediate. Its ability to undergo various chemical reactions and its presence in natural sources like cinnamon make it a valuable compound in multiple industries .
Properties
IUPAC Name |
(E)-3-phenylprop-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCCDEMITAIZTP-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Record name | cinnamyl alcohol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Cinnamyl_alcohol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314144 | |
Record name | trans-Cinnamyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, White solid with a hyacinth-like odor; [Hawley] Pale yellow crystalline solid; mp = 33-35 deg C; [MSDSonline], Solid, White to yellowish crystalline solid, warm-balsamic, floral, sweet odour | |
Record name | 2-Propen-1-ol, 3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cinnamyl alcohol | |
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Record name | trans-Cinnamyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |
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Record name | Cinnamyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/180/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
250.0 °C @ 760 MM HG, 247.00 to 250.00 °C. @ 760.00 mm Hg | |
Record name | 3-PHENYL-2-PROPEN-1-OL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |
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Record name | trans-Cinnamyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Flash Point |
126 °C | |
Record name | Cinnamyl alcohol | |
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Record name | 3-PHENYL-2-PROPEN-1-OL | |
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Solubility |
FREELY SOL IN ALC, ETHER, OTHER COMMON ORGANIC SOLVENTS; SOL IN WATER, GLYCEROL; CLEARLY SOL IN 3 VOL 50% ALC, insoluble to slightly soluble in water; soluble in oils, moderately soluble (in ethanol) | |
Record name | 3-PHENYL-2-PROPEN-1-OL | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cinnamyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/180/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.0397 @ 35 °C/35 °C | |
Record name | 3-PHENYL-2-PROPEN-1-OL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |
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Color/Form |
NEEDLES OR CRYSTAL MASS, WHITE TO YELLOWISH SOLID, WHITE NEEDLES FROM PETROLEUM ETHER | |
CAS No. |
4407-36-7, 104-54-1 | |
Record name | trans-Cinnamyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4407-36-7 | |
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Record name | 3-Phenyl-2-propen-1-ol | |
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Record name | Cinnamyl alcohol | |
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Record name | Cinnamyl alcohol | |
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Record name | cinnamyl alcohol | |
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Record name | 2-Propen-1-ol, 3-phenyl- | |
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Record name | trans-Cinnamyl alcohol | |
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Record name | Cinnamyl alcohol | |
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Record name | CINNAMYL ALCOHOL | |
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Record name | 3-PHENYL-2-PROPEN-1-OL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | trans-Cinnamyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
33 °C | |
Record name | 3-PHENYL-2-PROPEN-1-OL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | trans-Cinnamyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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